molecular formula C13H10F2O B6373211 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol CAS No. 1261888-55-4

2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol

Cat. No.: B6373211
CAS No.: 1261888-55-4
M. Wt: 220.21 g/mol
InChI Key: DMTCQGUSCGNYIL-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol is an organic compound with the molecular formula C13H10F2O It is a fluorinated biphenyl derivative, characterized by the presence of two fluorine atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 2-fluoro-4-methylphenylboronic acid can be coupled with 2-fluorophenyl bromide under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the fluorine atoms or alter the aromatic ring structure.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide (NaNH2) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoro-5-(2-fluoro-4-methylphenyl)benzaldehyde, while reduction could produce a fully hydrogenated biphenyl derivative.

Scientific Research Applications

2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(2-fluoro-4-methylphenyl)phenol stands out due to its dual fluorination and biphenyl structure. This unique combination enhances its chemical stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-fluoro-5-(2-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-4-10(12(15)6-8)9-3-5-11(14)13(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTCQGUSCGNYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684161
Record name 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-55-4
Record name 2',4-Difluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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